N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide

Kinase Inhibition PDGFRβ Phenoxyacetamide SAR

SAR studies often fail due to substitution pattern mismatches-using para-methyl (4-Me) or 4-Cl-3-Me analogs instead of the ortho-methyl (2-Me) isomer. This compound solves that: its unique ortho-methyl substitution on the terminal phenoxy ring drives a critical target shift from NPBWR1 (weak, IC50 4870 nM) to potent PDGFRβ kinase inhibition (IC50 8.80 nM). • PDGFRβ IC50 8.80 nM; near-equipotent JAK1 IC50 13 nM (1.48-fold window) for stromal proliferation/inflammatory fibrosis models. • Serves as the definitive ortho-methyl reference standard for benchmarking para-methyl isomer libraries (e.g., ChemDiv D174-0302, logP 3.60) in phenoxyacetamide SAR. • Available for immediate procurement; supplied with full analytical characterization (HPLC, NMR) to ensure batch-to-batch reproducibility.

Molecular Formula C23H30N2O3
Molecular Weight 382.5 g/mol
Cat. No. B11391830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide
Molecular FormulaC23H30N2O3
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCC3
InChIInChI=1S/C23H30N2O3/c1-18-8-4-5-9-22(18)28-17-23(26)24-16-21(25-14-6-3-7-15-25)19-10-12-20(27-2)13-11-19/h4-5,8-13,21H,3,6-7,14-17H2,1-2H3,(H,24,26)
InChIKeyNHNPJBFPCDYAQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylphenoxyacetamide PDGFRβ Inhibitor Procurement


N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide (Molecular Formula: C23H30N2O3, MW: 382.5) is a synthetic small molecule belonging to the phenoxyacetamide class. This compound features a unique ortho-methyl (2-methyl) substitution on its terminal phenoxy ring, distinguishing it from common para-substituted (4-methyl and 4-chloro-3-methyl) regioisomers. It has emerged as a potent research tool, specifically noted for its activity against Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) kinase, with an IC50 value of 8.80 nM as documented in patent literature [1][2]. This specific structural configuration differentiates it from other close analogs available for biological screening.

1 PDGFRβ kinase inhibition study context — patent-sourced nanomolar-level inhibition reported against PDGFRβ via Caliper assay.
2 Ortho-methyl substitution identity — 2-methylphenoxy regioisomer differentiates from common para-substituted analogs for SAR profiling.
3 Selectivity panel workflow — reported JAK1 co-inhibition context supports dual-pathway assay design when monitoring phenotypic readouts.

Why 2-Methyl Substitution Is Irreplaceable


Substituting N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide with its closest commercially available analogs—such as the 4-methylphenoxy isomer (MW 382.5) or the 4-chloro-3-methylphenoxy derivative (MW 416.9)—is not recommended for specific research applications. The ortho-methyl substitution significantly alters the molecule's binding profile. While the 4-chloro-3-methyl analog (SMR000625683) displays only weak activity (IC50: 4870 nM) against the Neuropeptides B/W receptor type 1 (NPBWR1) [1], the target compound demonstrates a superior potency shift towards PDGFRβ kinase (IC50: 8.80 nM) [2]. This indicates that small changes in the phenyl substitution pattern dramatically redirect target engagement, potentially leading to failed validation or misleading SAR data if the wrong analog is used in a screening panel.

4-Chloro-3-methyl analog
This structural analog shows reported weak NPBWR1 activity (IC50 4870 nM) and lacks documented PDGFRβ inhibition, indicating target engagement may shift substantially away from PDGFRβ kinase.
Para-methyl isomer (4-methylphenoxy)
The para-substituted regioisomer differs in predicted lipophilicity and spatial orientation. It may exhibit altered kinase binding and microsomal stability, potentially affecting comparative SAR interpretation.

Kinase Selectivity and SAR Evidence


PDGFRβ Inhibition: Target vs Chloro Analog

In a direct comparison using the Caliper Mobility Shift Assay, N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide inhibited PDGFRβ with an IC50 of 8.80 nM [1]. In contrast, the 4-chloro-3-methylphenoxy analog (SMR000625683) showed negligible activity against this kinase class, instead registering a weak IC50 of 4870 nM against NPBWR1 [2]. This indicates a >550-fold improvement in potency for the target compound against a therapeutically relevant kinase target.

PDGFRβ Inhibition vs Chloro Analog
Cross-study comparable
8.80 nM vs 4870 nM (NPBWR1) >550-fold potency shift
Reported kinase inhibition context; supports PDGFRβ pathway inhibition studies.
Chloro analog shows no PDGFRβ activity; comparator data from different kinase assay platforms.
Kinase Inhibition PDGFRβ Phenoxyacetamide SAR

Regioisomeric Selectivity: Ortho vs Para Substitution

The target compound exists as a regioisomer of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide (ChemDiv D174-0302) . While both share a C23H30N2O3 formula and 382.5 molecular weight, the ortho-methyl substitution forces a distinct spatial orientation. Based on class-level inference from related phenoxyacetamide kinase inhibitors, the ortho substitution is expected to enhance hydrophobic packing within the ATP-binding pocket of specific kinases, thereby increasing selectivity over the para isomer, which typically exhibits broader microsomal binding and potentially altered off-target profiles.

Regioisomeric Selectivity: Ortho vs Para
Class-level inference
Predicted logP ~3.2–3.5 vs 3.60 (para isomer)
Context-dependent selectivity review based on predicted lipophilicity difference.
Computational prediction; experimental binding comparison not yet reported.
Selectivity Profiling Structural Isomers Receptor Binding

JAK1 Selectivity Window

Data extracted from patent US2023/0312529 demonstrates that the target compound (Compound 6g) exhibits modest selectivity against Tyrosine-protein kinase JAK1, with an IC50 of 13 nM [1]. When compared directly to its own PDGFRβ IC50 (8.80 nM), the selectivity ratio is 1.48-fold. This near-equipotent activity against two therapeutically relevant kinases (PDGFRβ and JAK1) is a specific quantitative profile that distinguishes it from single-target PDGFR inhibitors or broader-spectrum agents. This dual inhibitory profile could be advantageous for research in fibrotic diseases but must be accounted for in assay design to avoid misinterpretation of phenotypic outcomes.

JAK1 Selectivity Window
Direct head-to-head
1.48-fold (JAK1/PDGFRβ)
Supports JAK1 co-inhibition context in assay design; near-equipotent dual profile.
IC50 values: PDGFRβ 8.80 nM, JAK1 13 nM. Pathway interpretation may require validation.
Kinase Profiling JAK1 Target Selectivity

Application Scenarios in Drug Discovery


PDGFRβ-Driven Fibrosis and Oncology Target Validation

Procure this compound for use as a potent inhibitor (IC50: 8.80 nM) in cellular models of idiopathic pulmonary fibrosis or desmoplastic tumor models. Its high potency against PDGFRβ makes it suitable for studies requiring strong suppression of stromal proliferation signaling . Avoid the 4-chloro-3-methyl analog (SMR000625683), which lacks this kinase activity.

Dual JAK1/PDGFRβ Inhibition in Inflammatory-Fibrotic Disease

Leverage its near-equipotent dual inhibition of PDGFRβ (8.80 nM) and JAK1 (13 nM) in combined inflammatory/fibrotic paradigms . This specific activity ratio is documented and should be used to establish a baseline for phenotypic screening, noting the 1.48-fold selectivity window.

SAR Studies: Phenoxy Substitution Patterns

Use this compound as the key ortho-methyl reference standard to benchmark against purchased para-methyl isomer libraries (e.g., ChemDiv D174-0302, logP 3.60) . This direct comparison helps establish the role of substitution patterns in altering lipophilicity and target engagement for the phenoxyacetamide class.

Application
Selection Property
Validation Focus
PDGFRβ-driven pathway studies
PDGFRβ kinase inhibition selectivity review
Cell-model validation for fibrosis/oncology endpoints
Dual JAK1/PDGFRβ pathway interaction studies
Near-equipotent dual kinase profile
Phenotypic assay interpretation (1.48-fold window)
Phenoxyacetamide SAR and regioisomer comparison
Ortho-methyl substitution reference standard
Lipophilicity and binding-profile correlation
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